molecular formula C10H14N2O4S B2493971 Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate CAS No. 338411-10-2

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

Cat. No. B2493971
CAS RN: 338411-10-2
M. Wt: 258.29
InChI Key: NSJRDWWVLVISJP-UHFFFAOYSA-N
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Description

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is a chemical compound with the molecular formula C10H14N2O4S. It is used for pharmaceutical testing .

Scientific Research Applications

Antiviral Activity

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate: has demonstrated antiviral potential. Researchers have explored its efficacy against specific viruses, including HIV-1. The compound’s mechanism of action involves inhibiting viral replication or entry, making it a promising candidate for antiviral drug development .

Biocatalysis and Enzymatic Synthesis

Enzymes can catalyze the synthesis of chiral compounds. Ethyl ®-2-hydroxy-4- (the enantiomer of our compound) has been synthesized using biocatalysis. This approach offers green and sustainable alternatives for producing valuable intermediates in pharmaceuticals and fine chemicals .

Heterocyclic Chemistry and Drug Design

Pyrrolidinone derivatives, like our compound, play a crucial role in drug design. Their unique scaffold contributes to diverse pharmacological activities. Researchers have explored their potential as HIV-1 integrase inhibitors, antibacterial agents, anti-inflammatory compounds, and even anticancer drugs . The pyrrolidinone moiety provides a versatile platform for molecular modifications.

Plant Growth Regulators

Indole derivatives, including those with pyrrolidinone scaffolds, have applications as plant growth regulators. For instance, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Although not directly related to our compound, the study of indole derivatives sheds light on potential applications in agriculture and horticulture .

Materials Science and Crystallography

The single crystal X-ray analysis of ethyl 2-[(4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]propanoate provides valuable insights into its molecular structure. Understanding crystal packing and intermolecular interactions aids in designing new materials or optimizing existing ones. Researchers explore these aspects for applications in materials science and crystal engineering .

Computational Chemistry and DFT Studies

Density Functional Theory (DFT) calculations have been employed to predict the geometrical structure, electronic properties, and chemical shifts of our compound. These studies enhance our understanding of its behavior, stability, and reactivity. Researchers use DFT to guide experimental investigations and optimize synthesis conditions .

Future Directions

The future directions for the use and study of Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate are not specified in the sources I found. As it’s used for pharmaceutical testing , it may have potential applications in drug development and other areas of pharmaceutical research.

properties

IUPAC Name

ethyl 2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-4-16-9(14)6(2)17-10-11-5-7(15-3)8(13)12-10/h5-6H,4H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJRDWWVLVISJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

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